
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by its unique structure, which includes a theophylline core linked to a phenethylamine moiety through an ethyl chain The presence of a 1,5-dimethyl-5-hydroxyhexyl group further adds to its structural complexity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline typically involves multiple steps, starting with the preparation of the theophylline core The theophylline core can be synthesized through the methylation of xanthine The phenethylamine moiety is then introduced through a nucleophilic substitution reaction, where the ethyl chain acts as a linker
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 1,5-dimethyl-5-hydroxyhexyl moiety can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups in the theophylline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.
科学研究应用
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of phenethylamines and theophylline derivatives.
Biology: The compound is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Due to its structural similarity to other bioactive compounds, it is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline involves its interaction with specific molecular targets and pathways. The phenethylamine moiety is known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), which regulates monoamine neurotransmission . The theophylline core may contribute to its effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
相似化合物的比较
Similar Compounds
Phenethylamine: A simpler structure with similar stimulant effects.
Theophylline: Shares the core structure but lacks the phenethylamine moiety.
Amphetamine: Another phenethylamine derivative with potent central nervous system stimulant effects.
Uniqueness
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline is unique due to its combined structural features of theophylline and phenethylamine, which may result in distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
属性
CAS 编号 |
52943-54-1 |
|---|---|
分子式 |
C25H37N5O3 |
分子量 |
455.6 g/mol |
IUPAC 名称 |
7-[2-[(6-hydroxy-6-methylheptan-2-yl)-(2-phenylethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H37N5O3/c1-19(10-9-14-25(2,3)33)29(15-13-20-11-7-6-8-12-20)16-17-30-18-26-22-21(30)23(31)28(5)24(32)27(22)4/h6-8,11-12,18-19,33H,9-10,13-17H2,1-5H3 |
InChI 键 |
JHLORYPPELPTBX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(C)(C)O)N(CCC1=CC=CC=C1)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


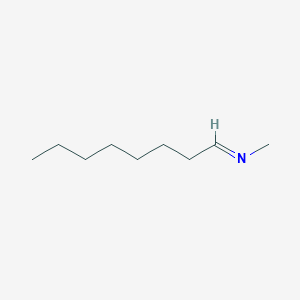
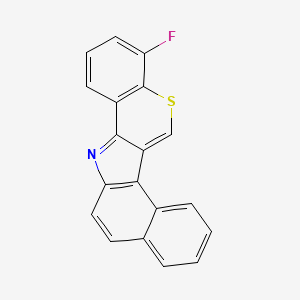
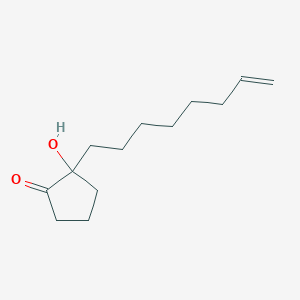
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
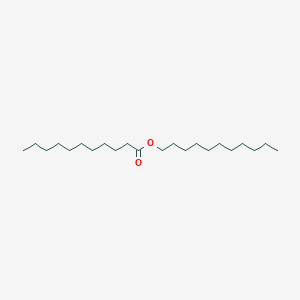
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
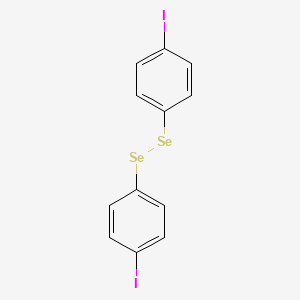
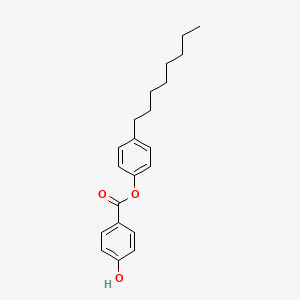
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
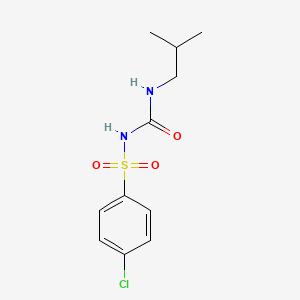
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

